(s)-2-Amino-3-cyclopropylpropanoic acid is an organic compound classified as an amino acid. It is characterized by the presence of a cyclopropyl group attached to the alpha carbon of the amino acid structure, which distinguishes it from other amino acids. This compound has garnered attention in various scientific fields due to its unique structural properties and potential applications in research and medicine .
The compound can be sourced from chemical suppliers specializing in research-grade materials. It is primarily synthesized through various chemical methods, which will be discussed in detail in subsequent sections. The compound's chemical identity is represented by the International Union of Pure and Applied Chemistry name (2S)-2-amino-3-cyclopropylpropanoic acid, with a molecular formula of C6H11NO2 and a CAS number of 102735-53-5 .
(s)-2-Amino-3-cyclopropylpropanoic acid falls under the classification of non-proteinogenic amino acids. It is an analogue of alanine, which means it shares structural similarities with this common amino acid but possesses distinct functional groups that may alter its biological activity and interactions .
The synthesis of (s)-2-Amino-3-cyclopropylpropanoic acid can be achieved through several methods, including:
Specific reaction conditions such as temperature, pressure, and catalysts are optimized to maximize yield and purity. For instance, continuous flow reactors are often utilized in industrial settings to enhance control over these parameters, leading to more efficient production processes . Purification techniques like crystallization and chromatography are also crucial for obtaining high-purity samples suitable for research applications.
The molecular structure of (s)-2-Amino-3-cyclopropylpropanoic acid features a central carbon atom bonded to an amino group (-NH2), a carboxylic acid group (-COOH), and a cyclopropyl group. The stereochemistry at the alpha carbon is designated as S, indicating its specific three-dimensional arrangement.
Key structural data includes:
(s)-2-Amino-3-cyclopropylpropanoic acid can undergo various chemical reactions, including:
The choice of reagents and reaction conditions significantly influences the products formed. For example:
The mechanism of action for (s)-2-Amino-3-cyclopropylpropanoic acid involves its interaction with specific molecular targets within biological systems. The cyclopropyl group may enhance binding affinity and specificity towards enzymes or receptors, influencing metabolic pathways and signal transduction processes. This interaction can lead to distinct biological effects that are currently under investigation for potential therapeutic applications .
Key physical properties include:
Relevant chemical properties include:
These properties highlight its potential interactions in biological systems and its behavior under various experimental conditions.
(s)-2-Amino-3-cyclopropylpropanoic acid has a wide range of applications across different scientific domains:
A classical approach to constructing the cyclopropane ring system involves the condensation of cyclopropanecarboxaldehyde derivatives with glycine equivalents. This method builds the carbon skeleton through chain elongation while simultaneously introducing the amino acid functionality.
The Erlenmeyer azlactone synthesis serves as a pivotal step in several routes. This reaction involves the condensation of cyclopropanecarboxaldehyde with a glycine derivative, typically hippuric acid (N-benzoylglycine) or its analogs, in the presence of anhydrous sodium acetate and acetic anhydride. This yields a 4-(cyclopropyl)azlactone intermediate through dehydration and ring formation. The azlactone ring is highly reactive, allowing for subsequent stereoselective transformations. Hydrolysis of this azlactone under acidic or basic conditions produces the corresponding benzoylamino dehydroamino acid. A critical stereoselective reduction step follows, often employing catalytic hydrogenation (e.g., Pd/C, H₂) or chemical reductants like sodium borohydride, to yield the protected 3-cyclopropyl amino acid (e.g., N-benzoyl-3-cyclopropylalanine). The final step involves deprotection, typically achieved via strong acids like hydrobromic acid (HBr) in acetic acid or enzymatic methods, to liberate the free (S)-2-amino-3-cyclopropylpropanoic acid. Modifications of this core pathway exist, sometimes incorporating Raney nickel or other metal catalysts during the reduction/hydrolysis steps to improve efficiency or stereoselectivity [3] [4].
Table 1: Key Steps and Conditions in Multi-Step Synthesis via Cyclopropanecarboxaldehyde
Step | Reagents/Conditions | Key Intermediate/Product | Yield Range | Notes |
---|---|---|---|---|
Azlactone Formation | Cyclopropanecarboxaldehyde, Hippuric Acid, Ac₂O, NaOAc | 4-(Cyclopropyl)azlactone | 75-85% | Condensation/dehydration |
Hydrolysis | Aq. HCl or NaOH | (Z)-2-Benzamido-3-cyclopropylacrylic acid | >90% | Ring opening |
Reduction | H₂, Pd/C or NaBH₄ | N-Benzoyl-3-cyclopropylalanine | 80-95% | Stereoselectivity control point |
Deprotection | 48% HBr, AcOH or Enzymes | (S)-2-Amino-3-cyclopropylpropanoic acid | 70-85% | Racemic mixture typically obtained here |
This route is valued for its reliance on readily available starting materials and well-established reaction sequences. However, a major limitation is the frequent production of the racemic amino acid after deprotection, necessitating subsequent enantiomeric enrichment steps to isolate the desired (S)-isomer [3] [4].
Resolution via diastereomeric salt formation remains a widely employed and practical method for obtaining enantiomerically pure (S)-2-amino-3-cyclopropylpropanoic acid from racemic mixtures generated by classical syntheses (e.g., Section 1.1). This technique exploits the differential solubility of diastereomeric salts formed between the racemic amino acid and a chiral resolving agent.
The process typically involves dissolving the racemic cyclopropylalanine in a suitable solvent (water, ethanol, methanol, or mixtures) and adding a stoichiometric or slightly sub-stoichiometric amount of an enantiomerically pure chiral acid (for resolving a racemic base like the amino acid). Common and effective resolving agents include:
The chiral acid forms crystalline diastereomeric salts with the two enantiomers of the amino acid. Due to their distinct three-dimensional structures and intermolecular interactions, these salts exhibit different solubilities in the chosen solvent system. Upon crystallization, one diastereomeric salt (often the one involving the desired (S)-amino acid and the chiral acid) preferentially crystallizes out of solution, while the other enantiomer's salt remains predominantly dissolved. The crystals are then collected by filtration, washed with a cold solvent to remove adhering mother liquor containing the undesired enantiomer, and then subjected to decomposition. Decomposition typically involves treating the salt with a strong base (e.g., sodium hydroxide) to liberate the free (S)-amino acid, which can then be isolated by acidification and crystallization or extraction. The enantiomeric excess (ee) of the resolved product is highly dependent on the choice of resolving agent, the solvent system, the crystallization conditions (temperature, concentration, cooling rate), and the number of recrystallization cycles performed. Repetitive recrystallization of the initially obtained salt can significantly enhance the ee, often achieving values exceeding 99% [4] .
While reliable and scalable for industrial production, the main drawbacks of this method are its inherent inefficiency (theoretical maximum yield per resolution cycle is 50% for the desired enantiomer) and the need to recycle the undesired enantiomer, often involving racemization steps. The cost and recovery of the resolving agent are also significant factors.
(S)-2-Amino-3-cyclopropylpropanoic acid is frequently incorporated into peptides as a constrained analog of leucine, alanine, or phenylalanine to enhance stability, modulate conformation, or explore structure-activity relationships. Solid-Phase Peptide Synthesis (SPPS), particularly using the Fmoc (9-fluorenylmethoxycarbonyl) strategy, is the method of choice for incorporating this non-canonical amino acid into peptide chains.
The process requires Fmoc-(S)-2-amino-3-cyclopropylpropanoic acid as the building block. This derivative is commercially available or synthesized beforehand by protecting the amino group of enantiomerically pure cyclopropylalanine with Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) in an aqueous organic solvent like dioxane-water or DMF-water, often in the presence of a mild base like sodium bicarbonate. In standard Fmoc-SPPS:
The cyclopropyl ring in Fmoc-cyclopropylalanine is stable under standard Fmoc-SPPS conditions, including piperidine deprotection and TFA cleavage. Incorporation generally proceeds smoothly with standard coupling protocols, although slightly longer coupling times or the use of potent activators like HATU/HOAt may be beneficial compared to coupling proteinogenic amino acids, depending on the sequence context. This method allows the precise introduction of the cyclopropylalanine residue at any desired position within the peptide sequence [8].
To overcome the limitations of resolution (inherent 50% yield loss), significant research focuses on catalytic asymmetric synthesis methods that directly generate enantiomerically enriched (S)-2-amino-3-cyclopropylpropanoic acid. Key strategies include:
Asymmetric Hydrogenation: This method targets dehydroamino acid derivatives bearing the cyclopropyl group. Substrates like (Z)-2-acetamido-3-cyclopropylacrylic acid or its benzoyl analog are hydrogenated using chiral Rh(I) or Ru(II) catalysts. High enantioselectivities (often >95% ee) can be achieved with catalysts like Rh(DuPHOS) (e.g., [Rh((R,R)-Et-DuPHOS)(COD)]BF₄) or Rh/BoPhoz complexes. The choice of protecting group (acetamido, benzamido, formyl) and solvent (methanol, dichloromethane) significantly influences both the reaction rate and enantioselectivity. This route offers high atom economy and is potentially scalable .
Enantioselective Strecker Synthesis: This classic amino acid synthesis can be adapted. It involves the addition of cyanide to an imine (Strecker reaction). Using a chiral aldehyde (e.g., derived from a chiral pool molecule) or, more commonly, a chiral catalyst to generate a chiral imine intermediate or catalyze the enantioselective addition of cyanide to cyclopropanecarboxaldehyde-derived imines. Catalysts based on salens, VAPOL (vanadium-associated phosphorous oxide ligands), or bifunctional organocatalysts have been explored for related substrates. Hydrolysis of the resulting α-aminonitrile yields the amino acid. While conceptually straightforward, achieving high ee with sterically demanding substrates like cyclopropanecarboxaldimines can be challenging [8].
Simmons-Smith Cyclopropanation of Allylglycine Derivatives: This powerful method constructs the cyclopropane ring directly onto a pre-formed chiral amino acid framework. An appropriately protected (S)-allylglycine derivative (e.g., ester or amide) undergoes diastereoselective cyclopropanation using the Simmons-Smith reagent (ICH₂ZnI, generated in situ from Zn/Cu and CH₂I₂ or, more controllably, from Et₂Zn and CH₂I₂ - the Furukawa modification). The reaction proceeds via a concerted addition. The presence of a chiral directing group on the nitrogen (e.g., a chiral auxiliary like Oppolzer's sultam, Evans' oxazolidinone, or a naturally derived chiral amide) or the use of a chiral catalyst (e.g., Charette's dioxaborolane ligands) can control the diastereoselectivity of the cyclopropanation, ensuring the formation of the desired (S,S) or (S,R) diastereomer of the cyclopropyl derivative. Subsequent deprotection yields the (S)-cyclopropylalanine. This method benefits from the commercial availability of enantiopure allylglycine derivatives and the high diastereoselectivity often achievable with modern auxiliaries or catalysts [4] [8].
Table 2: Comparison of Catalytic Asymmetric Approaches for (S)-2-Amino-3-cyclopropylpropanoic Acid
Method | Key Catalyst/Chiral Control Element | Typical Substrate | Achievable ee | Advantages | Challenges |
---|---|---|---|---|---|
Asymmetric Hydrogenation | Rh(DuPHOS), Rh/BoPhoz, Ru(BINAP) | Dehydro-3-cyclopropylalanine derivative | 90-99% | High ee, atom economy, scalable | Cost of catalyst, specialized ligands |
Enantioselective Strecker | VAPOL, Salen-Al, Organocatalysts | N-Protected Cyclopropanimine | 70-95% | Uses simple precursors | Lower ee for bulky groups, toxic cyanide |
Diastereoselective Cyclopropanation | Chiral Auxiliary (Oxazolidinone, Sultam), Chiral Zn Catalyst (e.g., dioxaborolane) | Protected (S)-Allylglycine | 90->99% (dr) | High diastereocontrol, builds ring last | Requires chiral auxiliary/catalyst synthesis, multi-step |
Catalytic asymmetric methods represent the frontier for efficient and atom-economical production of enantiopure (S)-2-amino-3-cyclopropylpropanoic acid, with asymmetric hydrogenation and auxiliary-directed cyclopropanation showing particularly high levels of stereocontrol for targeted synthesis [4] [8].
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.: 65718-85-6
CAS No.: 12653-83-7